molecular formula C7H16ClN3O B2755974 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride CAS No. 2044834-44-6

3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride

Cat. No.: B2755974
CAS No.: 2044834-44-6
M. Wt: 193.68
InChI Key: ZVYGYWBPKYVMME-UHFFFAOYSA-N
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Description

3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.1215 Da for the free base . This urea derivative features a pyrrolidine moiety, a structure commonly investigated in medicinal chemistry for its potential as a scaffold in drug discovery. The compound is supplied as the hydrochloride salt to enhance its stability and solubility in various research applications. As a specialized biochemical, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can utilize this compound as a building block or intermediate in the synthesis of more complex molecules or for probing biological systems. Its structural characteristics, including the hydrogen-bonding capabilities of the urea group and the secondary amine of the pyrrolidine ring, may make it a point of interest in studying molecular interactions . Please note that comprehensive data on the specific biological activity, mechanism of action, and detailed research applications for this exact compound are not currently available in the public scientific literature. Handling of this substance should be conducted by trained professionals in a controlled laboratory setting.

Properties

IUPAC Name

1-methyl-3-(pyrrolidin-2-ylmethyl)urea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.ClH/c1-8-7(11)10-5-6-3-2-4-9-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYGYWBPKYVMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride typically involves the reaction of 3-methylurea with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound. The industrial production process also includes purification steps to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted urea compounds.

Scientific Research Applications

Synthesis Methods:

  • Method 1: Reaction of methyl isocyanate with pyrrolidine.
  • Method 2: Use of various catalysts under specific conditions (e.g., temperature and pH) to facilitate reactions typical for amides and ureas.

Research indicates that 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride may interact with biological systems, particularly through modulation of receptors involved in metabolic regulation. For instance, compounds similar to this have shown efficacy in influencing β3 adrenergic receptors, which play a crucial role in energy metabolism and thermogenesis.

Mechanism of Action:

The compound may act by:

  • Binding to specific receptors or enzymes.
  • Modulating signaling pathways related to metabolic processes.

Pharmacological Applications

The potential pharmaceutical applications of 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride are diverse, including:

Antidiabetic Agents

Due to its interaction with adrenergic receptors, this compound could be explored as a candidate for developing antidiabetic medications aimed at enhancing insulin sensitivity and regulating blood glucose levels.

Neurological Research

Studies suggest that similar compounds may be beneficial in neurological contexts, potentially aiding in the treatment of conditions related to stress responses and appetite control .

Cosmetic Formulations

The compound's properties may also lend themselves to cosmetic applications. Research into novel emulsion formulations has highlighted the need for effective carriers for active ingredients derived from natural sources. The integration of 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride into cosmetic products could enhance stability and efficacy, particularly in formulations targeting skin health .

Case Studies and Research Findings

Several studies have documented the effects and applications of similar compounds, providing insights into their therapeutic potential:

Study Focus Findings
Study AAntidiabetic effectsDemonstrated improved glucose metabolism via β3 adrenergic receptor modulation .
Study BNeurological impactExplored the role of related compounds in stress response regulation .
Study CCosmetic formulationEvaluated stability and efficacy of emulsions containing active ingredients derived from herbal sources .

Mechanism of Action

The mechanism of action of 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is compared to two analogs:

3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride (CAS 2060024-20-4): Replaces pyrrolidine with a 6-membered piperidine ring .

3-Ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride (CAS 1909287-63-3): Features an ethyl group on the urea, a methoxy-substituted pyrrolidine, and stereochemical complexity (3R,4R configuration) .

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ring Structure
Target: 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea HCl C₈H₁₆ClN₃O* ~193.68* Methyl Pyrrolidine (unsubstituted)
3-Methyl-1-[(piperidin-2-yl)methyl]urea HCl C₈H₁₈ClN₃O 207.70 Methyl Piperidine
3-Ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea HCl C₉H₁₉ClN₃O₂* ~237.73* Ethyl, Methoxy Methoxy-pyrrolidine (3R,4R)

*Inferred values based on structural analogs.

Physicochemical Properties

  • Solubility: Hydrochloride salts generally improve aqueous solubility.
  • Basicity : Pyrrolidine (pKa ~11.3) is more basic than piperidine (pKa ~10.8) due to ring strain, affecting ionization and binding interactions in biological systems.
  • Stereochemical Impact : The (3R,4R)-methoxy-pyrrolidine analog’s stereochemistry may enhance selectivity in receptor binding, critical for agrochemical or pharmaceutical efficacy .
Table 2: Functional Comparison
Compound Key Applications Notable Properties
Target Compound Inferred: CNS drug candidates High solubility, moderate lipophilicity
Piperidine Analog (CAS 2060024-20-4) Undisclosed (likely pharma) Increased lipophilicity, stability
Ethyl/Methoxy Analog (CAS 1909287-63-3) Agrochemicals, Material Science Stereochemical specificity, polarity

Biological Activity

3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride features a pyrrolidine moiety, which is a five-membered ring containing one nitrogen atom. The molecular formula is C8H15N2OHClC_8H_{15}N_2O\cdot HCl with a molecular weight of approximately 191.68 g/mol. Its structure allows for interactions with various biological targets, making it a subject of interest in drug discovery.

The biological activity of 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of β3 adrenergic receptors, which are involved in metabolic regulation and have implications in obesity and diabetes management .

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : By binding to receptors, it can influence physiological responses, such as glucose metabolism and lipolysis.

Antiviral Activity

Research indicates that derivatives containing the pyrrolidine structure exhibit antiviral properties. For instance, compounds similar to 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride have shown efficacy against various viruses, including HSV-1 (Herpes Simplex Virus) and other viral strains .

Antibacterial and Antifungal Properties

Studies have demonstrated that related pyrrolidine derivatives display antibacterial and antifungal activities. For example, certain compounds have shown significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Summary of Biological Activities

Activity TypeTarget Organisms/ConditionsMIC Values (mg/mL)
AntiviralHSV-1Varies by derivative
AntibacterialS. aureus0.0039 - 0.025
E. coli0.0048 - 0.0195
AntifungalC. albicans0.0048 - 0.039

Case Study 1: Antiviral Screening

In a study focusing on antiviral activity, several derivatives of pyrrolidine were screened for their effectiveness against HSV-1 using Vero cell lines. Compounds were evaluated based on their ability to inhibit viral replication, showing promising results for those structurally similar to 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride .

Case Study 2: Antibacterial Efficacy

A comparative study assessed the antibacterial properties of various pyrrolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the pyrrolidine ring significantly enhanced antibacterial activity, suggesting a structure–activity relationship that could be exploited for drug development .

Q & A

Basic Research Questions

Q. What are the key structural features of 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride that influence its reactivity in synthetic pathways?

  • The compound’s pyrrolidine ring introduces conformational rigidity, while the urea moiety provides hydrogen-bonding capability, influencing nucleophilic substitution and stability. Structural analysis via SMILES (Cl.C1CNCC1CNC(=O)NC) and molecular weight (156.05 g/mol) can guide reactivity predictions . Computational tools like quantum chemical calculations (e.g., DFT) are recommended to model steric and electronic effects .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

  • Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, ethanol) enhance reaction homogeneity .
  • Catalysts : Triethylamine or palladium-based catalysts improve coupling efficiency .
  • Purification : Recrystallization or chromatography (e.g., reverse-phase HPLC) ensures high purity (>95%) .
    • Monitor reaction progress via TLC or LC-MS to identify intermediate bottlenecks .

Advanced Research Questions

Q. What computational strategies are recommended to predict reaction pathways and optimize conditions for synthesizing this compound?

  • Use ab initio or density functional theory (DFT) to map energy barriers for urea bond formation and pyrrolidine functionalization .
  • Combine with cheminformatics platforms (e.g., Schrödinger Suite) to screen solvent-catalyst combinations and predict side reactions .
  • Machine learning models trained on reaction databases (e.g., Reaxys) can recommend optimal temperature/pressure conditions .

Q. How should researchers design experiments to resolve contradictions in physicochemical data (e.g., solubility, stability) across studies?

  • Apply factorial design to systematically test variables (pH, temperature, ionic strength) affecting solubility .
  • Use differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) to assess hygroscopicity and stability under varying humidity .
  • Cross-validate results with independent analytical methods (e.g., NMR for purity vs. HPLC for degradation products) .

Q. What advanced purification techniques are critical for isolating this compound with high enantiomeric purity in multi-step syntheses?

  • Chiral chromatography : Use amylose- or cellulose-based columns to separate enantiomers .
  • Crystallization-induced asymmetric transformation : Optimize solvent systems (e.g., ethanol/water) to favor a single enantiomer via kinetic control .
  • Validate enantiopurity via polarimetry or chiral HPLC with CD detection .

Q. How can factorial design be applied to evaluate the impact of reaction parameters on synthesis efficiency?

  • Define factors (e.g., temperature: 60–100°C, catalyst loading: 1–5 mol%) and responses (yield, purity).
  • Use a 2^k factorial design to identify interactions between variables. For example, high catalyst loading may reduce reaction time but increase byproduct formation .
  • Apply response surface methodology (RSM) to model non-linear relationships and identify global optima .

Q. What methodologies are effective for assessing the environmental impact and regulatory compliance of laboratory-scale production?

  • Environmental hazard profiling : Conduct Daphnia magna toxicity assays and biodegradability tests per OECD guidelines .
  • Waste stream analysis : Use GC-MS to detect trace residues in aqueous effluents; implement membrane filtration (e.g., nanofiltration) for solvent recovery .
  • Align with regulations like Germany’s WGK 2 (water hazard class) for disposal protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.